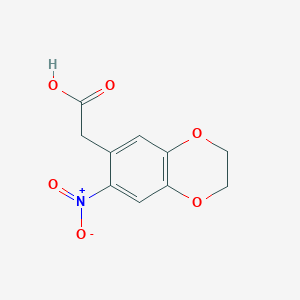

2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Übersicht

Beschreibung

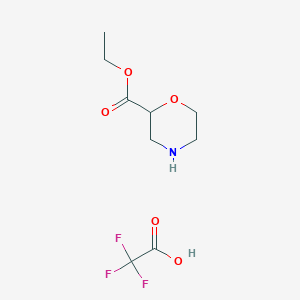

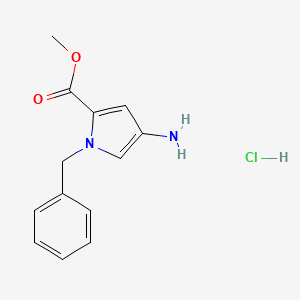

“2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1267029-54-8 . It has a molecular weight of 239.18 . The IUPAC name for this compound is (7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO6/c12-10(13)4-6-3-8-9(17-2-1-16-8)5-7(6)11(14)15/h3,5H,1-2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant anti-inflammatory activities. Specifically, 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid has been reported to have potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays, demonstrating its potential as an anti-inflammatory agent (Vazquez, Rosell, & Pujol, 1996). Furthermore, the synthesis and anti-inflammatory activity of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers were explored, revealing that certain carboxylic acids from this group exhibit notable anti-inflammatory properties, comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).

Antimicrobial and Antifungal Applications

A study highlighted the synthesis of new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and their effects on bacterial biofilms and cytotoxicity. The results indicated that certain synthesized molecules demonstrated suitable inhibitory action against biofilms of Escherichia coli and Bacillus subtilis and displayed mild cytotoxicity, suggesting their potential as antimicrobial and antifungal agents (Abbasi et al., 2020). Additionally, other derivatives were found to have promising antibacterial and antifungal potential, with specific compounds showing significant antimicrobial potential and low hemolytic activity (Abbasi et al., 2020).

Chiral Synthon Applications

The compound is a valuable chiral synthon for enantiospecific synthesis of therapeutic agents. A study discussed the preparation of both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, highlighting their importance in pharmaceutical applications. The study also introduced a biocatalyst for efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, demonstrating the compound's utility in the enantiospecific synthesis of therapeutic agents (Mishra et al., 2016).

Antidiabetic Potential

Recent research explored the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their anti-diabetic potentials. While all synthesized compounds exhibited weak to moderate activity against α-glucosidase enzyme, they are considered as potential therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Related compounds have been shown to exhibit antibacterial properties, suggesting potential targets within bacterial cells .

Mode of Action

It has been suggested that related compounds may interact with bacterial cells to inhibit biofilm formation

Biochemical Pathways

Given its potential antibacterial properties, it may interfere with pathways essential for bacterial growth and survival .

Result of Action

The compound has been shown to exhibit antibacterial properties, particularly against Bacillus subtilis and Escherichia coli, where it inhibited bacterial biofilm growth by 60.04% . This suggests that the compound may have potential applications as an antibacterial agent.

Biochemische Analyse

Biochemical Properties

2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . The interaction with these enzymes suggests that this compound may influence the breakdown of acetylcholine and the metabolism of fatty acids, respectively. Additionally, the nitro group in the compound’s structure may participate in redox reactions, further affecting cellular metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound has demonstrated antibacterial activity, inhibiting the growth of bacterial biofilms, particularly against Bacillus subtilis and Escherichia coli . The inhibition of biofilm formation suggests that this compound may interfere with cell signaling pathways and gene expression involved in biofilm development. Furthermore, the compound’s interaction with enzymes involved in lipid metabolism may influence cellular energy production and overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s ability to inhibit cholinesterases and lipoxygenase enzymes suggests that it may bind to the active sites of these enzymes, preventing their normal function . This inhibition can lead to an accumulation of acetylcholine and altered fatty acid metabolism, impacting cellular signaling and energy production. Additionally, the nitro group in the compound’s structure may undergo redox reactions, generating reactive oxygen species that can further influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is typically stored at room temperature and is stable under normal conditions . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that the compound’s antibacterial activity remains consistent over time, suggesting that it maintains its bioactivity in vitro .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests its involvement in the metabolism of acetylcholine and fatty acids . Additionally, the nitro group may participate in redox reactions, influencing the cellular redox state and impacting metabolic flux. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Eigenschaften

IUPAC Name |

2-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-10(13)4-6-3-8-9(17-2-1-16-8)5-7(6)11(14)15/h3,5H,1-2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBNHCODFVRXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)